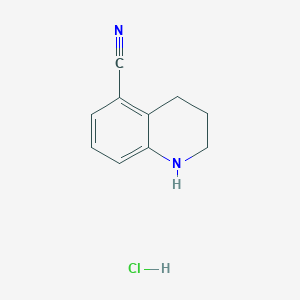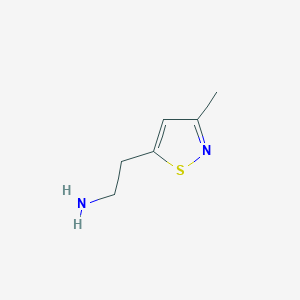
3-Methoxy-1-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-1-phenylnaphthalene is an organic compound that belongs to the class of arylnaphthalenes These compounds are characterized by a naphthalene ring system substituted with an aryl group The presence of a methoxy group at the 3-position and a phenyl group at the 1-position of the naphthalene ring gives this compound its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-phenylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where a naphthalene derivative is alkylated with a phenyl group in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the palladium-catalyzed cross-coupling reaction between a naphthalene derivative and a phenylboronic acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation or Suzuki-Miyaura coupling reactions. These processes are optimized for high efficiency and yield, with careful consideration of reaction conditions, catalyst loading, and purification steps to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxyacetophenone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups contribute to its ability to interact with biological macromolecules, such as enzymes and receptors. These interactions can modulate various cellular processes, leading to its observed biological effects .
For example, the compound’s antioxidant activity may involve scavenging reactive oxygen species and protecting cells from oxidative damage. Its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-phenylnaphthalene: Similar in structure but with the methoxy and phenyl groups at different positions, leading to different chemical and biological properties.
1-Methoxynaphthalene: Lacks the phenyl group, resulting in different reactivity and applications.
3-Phenyl-1-naphthol:
Uniqueness
3-Methoxy-1-phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a methoxy group and a phenyl group on the naphthalene ring makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C17H14O |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
GTSBMFDGEXKKGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


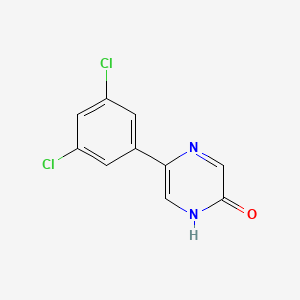
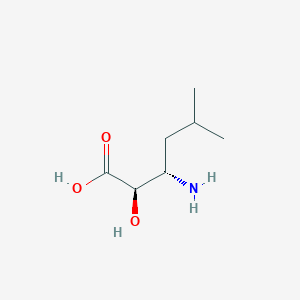
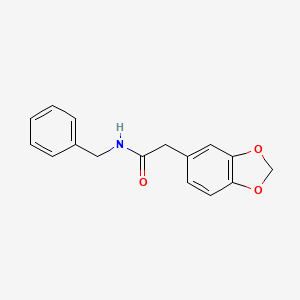
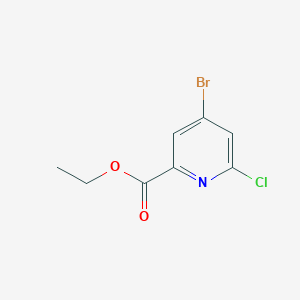
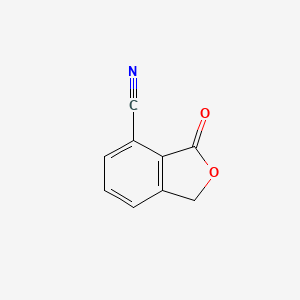
![(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid](/img/structure/B13646684.png)

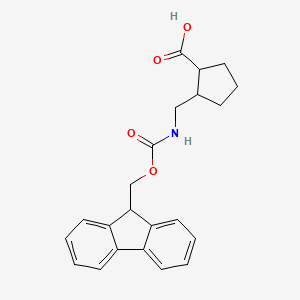
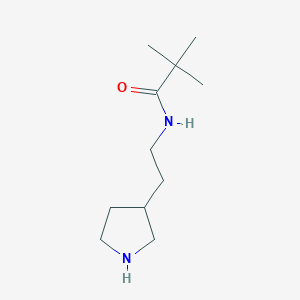
![Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13646702.png)
